molecular formula C50H80O23 B1665062 16-[5-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one CAS No. 58546-17-1

16-[5-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

Cat. No. B1665062
CAS RN: 58546-17-1
M. Wt: 1049.2 g/mol
InChI Key: FKUKKUIPHKPIMS-UHFFFAOYSA-N
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Description

Agavoside C is a biochemical.

Scientific Research Applications

Regulation of Blood Glucose Level

A computational study on a similar compound, 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, identified it as a potential target in diabetes management. This compound was isolated from the fruits of Syzygium densiflorum and showed potential interactions with various proteins like dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, and others, which are significant in the regulation of blood glucose levels (Muthusamy & Krishnasamy, 2016).

Solubility Studies

Research has been conducted on the solubilities of various compounds similar to the one , in ethanol-water solutions. These studies are crucial in understanding the physical and chemical properties of these substances, which can be applied in various industrial and pharmaceutical processes (Zhang et al., 2012).

Molecular Docking and Inhibitory Activity

In the study of Vernonia amygdalina leaves extract, molecular docking and dynamics simulation identified compounds with structures similar to the query compound as potential α-amylase inhibitors. This suggests applications in the development of therapeutic agents for diseases like Diabetes Mellitus (Yunitasari et al., 2022).

Antibacterial Activities

A study on Senecio cannabifolius isolated novel chemical constituents structurally related to the query compound and demonstrated their antibacterial activities against bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in antibacterial therapy (Wu et al., 2006).

properties

CAS RN

58546-17-1

Product Name

16-[5-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

Molecular Formula

C50H80O23

Molecular Weight

1049.2 g/mol

IUPAC Name

16-[5-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

InChI

InChI=1S/C50H80O23/c1-19-7-10-50(65-17-19)20(2)32-27(73-50)12-25-23-6-5-21-11-22(8-9-48(21,3)24(23)13-31(55)49(25,32)4)66-45-39(62)36(59)41(29(15-52)68-45)70-46-40(63)37(60)42(30(16-53)69-46)71-47-43(35(58)34(57)28(14-51)67-47)72-44-38(61)33(56)26(54)18-64-44/h19-30,32-47,51-54,56-63H,5-18H2,1-4H3

InChI Key

FKUKKUIPHKPIMS-UHFFFAOYSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)C)OC1

Appearance

Solid powder

melting_point

200-204°C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Agavoside C; 

Origin of Product

United States

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